molecular formula C16H15F3N2O B6446073 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine CAS No. 2640960-05-8

4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine

Cat. No.: B6446073
CAS No.: 2640960-05-8
M. Wt: 308.30 g/mol
InChI Key: NSOAKYMVFDHRMM-UHFFFAOYSA-N
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Description

4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine is a synthetic organic compound characterized by the presence of a pyridine ring and an azetidine moiety linked through an ether bond. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine typically involves multiple steps, starting with the preparation of the azetidine intermediate. One common method includes the reaction of 2-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base such as sodium hydride. This intermediate is then reacted with 4-hydroxypyridine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of substituted pyridine or azetidine derivatives.

Scientific Research Applications

4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(3-Phenylpropyl)pyridine

Uniqueness

4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine stands out due to the presence of both the azetidine and pyridine rings, along with the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[1-[[2-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O/c17-16(18,19)15-4-2-1-3-12(15)9-21-10-14(11-21)22-13-5-7-20-8-6-13/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOAKYMVFDHRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2C(F)(F)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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